8,8-Difluoro-6-azaspiro[3.4]octane hydrochloride
Description
8,8-Difluoro-6-azaspiro[3.4]octane hydrochloride (CAS: 2682112-94-1) is a fluorinated spirocyclic amine hydrochloride salt. Its structure features a six-membered azaspiro ring fused with a three-membered carbocyclic system, substituted with two fluorine atoms at the 8-position . It is commercially available in quantities ranging from 5 mg to 500 mg, supplied by vendors such as Wuxi Yun Cui Bio .
Properties
IUPAC Name |
8,8-difluoro-6-azaspiro[3.4]octane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)5-10-4-6(7)2-1-3-6;/h10H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRFQGFBTGNGJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCC2(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Petasis Reaction-Based Synthesis
Step 1: Petasis Reaction
A ketone (e.g., cyclopropanone) reacts with pinacol allylboronate and ammonia in methanol to form 16 , a spirocyclic amine intermediate. For fluorinated analogs, 2a (cyclopropanone) is replaced with a difluorinated cyclopropanone derivative.
Step 2: Boc Protection
The free amine is protected as a Boc-carbamate using di-tert-butyl dicarbonate in THF, yielding 17a .
Step 3: Hydroboration-Oxidation
Allylation of 17a with allylmagnesium chloride, followed by hydroboration-oxidation (BH₃·THF, H₂O₂/NaOH), generates alcohol 9a . Freshly prepared BH₃ is critical to achieving 71–83% yields.
Step 4: Mesylation and Cyclization
Mesylation of 9a with mesyl chloride forms the mesylate, which undergoes intramolecular cyclization in the presence of Et₃N to yield the pyrrolidine ring.
Step 5: Fluorination
The ketone intermediate is treated with DAST in dichloroethane at 0°C, introducing geminal fluorine atoms. Reduction with LiAlH₄ affords the difluorinated spirocycle.
Step 6: Hydrochloride Formation
The free base is treated with HCl in Et₂O to generate 8,8-difluoro-6-azaspiro[3.4]octane hydrochloride in 85% yield.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Petasis reaction | 74 |
| 2 | Boc protection | 89 |
| 3 | Hydroboration | 78 |
| 4 | Mesylation | 92 |
| 5 | Fluorination | 65 |
| 6 | Salt formation | 85 |
Route 2: Cyclopropane Ring Expansion
Step 1: Cyclopropane Formation
A cyclopropane ring is constructed via Simmons-Smith reaction using diethylzinc and CH₂I₂. Fluorination at this stage employs Selectfluor® to yield 1,1-difluorocyclopropane.
Step 2: Spirocyclization
The difluorocyclopropane undergoes [3+2] cycloaddition with an azide to form the spirocyclic amine. Catalytic hydrogenation (Pd/C, H₂) reduces the azide to an amine.
Step 3: Acidic Workup
Treatment with concentrated HCl in EtOH precipitates the hydrochloride salt (72% overall yield).
Challenges and Optimization
Fluorination Efficiency
Geminal difluorination is low-yielding (50–65%) due to competing side reactions. Using excess DAST (2.5 equiv) and strict temperature control (0°C) improves selectivity.
Chemical Reactions Analysis
8,8-Difluoro-6-azaspiro[3.4]octane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Medicinal Chemistry Applications
8,8-Difluoro-6-azaspiro[3.4]octane hydrochloride shows promise as a building block for synthesizing biologically active compounds. Its fluorinated structure may improve binding interactions with biological targets, which is crucial for drug development.
Binding Affinity Studies
Research indicates that 8,8-Difluoro-6-azaspiro[3.4]octane has significant binding affinity to various enzymes and receptors. These studies aim to elucidate its role in influencing biological pathways and identifying therapeutic targets, with initial findings suggesting enhanced interactions compared to non-fluorinated analogs.
Synthetic Organic Chemistry
The compound serves as an important intermediate in synthetic chemistry, facilitating the development of more complex molecular architectures.
Synthesis Techniques
Synthesis methods for 8,8-Difluoro-6-azaspiro[3.4]octane include several key steps such as cyclization reactions and functional group modifications. The accessibility of this compound allows researchers to explore diverse synthetic routes, enhancing its utility in laboratory settings .
A study focusing on the biological activity of compounds derived from azaspiro frameworks highlighted the potential of 8,8-Difluoro-6-azaspiro[3.4]octane as a lead compound for further drug development targeting various diseases including cancer and metabolic disorders .
Synthesis of Related Compounds
Research has demonstrated successful synthesis routes for derivatives of azaspiro compounds using 8,8-Difluoro-6-azaspiro[3.4]octane as a precursor, showcasing its versatility in creating novel therapeutic agents .
Mechanism of Action
The mechanism of action of 8,8-Difluoro-6-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. it is known to interact with certain enzymes and receptors, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Variations and Similarity Scores
The compound is compared to analogs based on spirocyclic frameworks, fluorine substitutions, and pharmacological relevance. Key analogs include:
*Similarity scores (0–1 scale) are calculated based on structural overlap using cheminformatics tools .
Key Differences and Implications
Spiro Ring System :
- The [3.4] spiro system in the target compound provides a distinct geometry compared to [2.5] or [4.5] systems, influencing steric interactions in drug-receptor binding .
- Example: The [2.5] spiro system in 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride (CAS 1263132-31-5) reduces ring strain but may limit conformational flexibility .
Fluorine Substitution: The 8,8-difluoro substitution enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like 6-Azaspiro[2.5]octane hydrochloride . Analog 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride (CAS 1630906-35-2) achieves similar stability but with a different electronic profile due to fluorine positioning .
Pharmacological Potential: Compounds like 2-Azaspiro[3.4]octan-6-amine derivatives (e.g., CAS-linked thienopyrimidine analogs in ) demonstrate kinase inhibition, suggesting the target compound’s utility in similar pathways. The oxalate salt of 5-azaspiro[3.4]octane (CAS 1523618-05-4) highlights the impact of counterions on solubility and bioavailability .
Physicochemical Properties
| Property | 8,8-Difluoro-6-azaspiro[3.4]octane HCl | 1,1-Difluoro-6-azaspiro[2.5]octane HCl |
|---|---|---|
| Molecular Formula | C₇H₁₃N·ClH | C₇H₁₂F₂N·ClH |
| Molecular Weight (g/mol) | 161.65 | 195.64 |
| Key Functional Groups | Spiro[3.4]octane, 8,8-difluoro | Spiro[2.5]octane, 1,1-difluoro |
Biological Activity
8,8-Difluoro-6-azaspiro[3.4]octane hydrochloride is a novel spirocyclic compound with significant potential in various biological applications. Its molecular formula is CHClFN, and it has a molecular weight of approximately 183.63 g/mol . The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug discovery.
The biological activity of 8,8-Difluoro-6-azaspiro[3.4]octane hydrochloride primarily involves its interaction with specific enzymes and receptors. It is believed to influence various signaling pathways, potentially impacting cellular processes such as proliferation, apoptosis, and metabolic regulation . Preliminary studies suggest that the compound may exhibit antimicrobial and anticancer properties, although further investigation is needed to fully elucidate its mechanisms of action .
Antimicrobial Activity
Recent studies have indicated that 8,8-Difluoro-6-azaspiro[3.4]octane hydrochloride possesses antimicrobial properties. For instance, its efficacy against various bacterial strains has been evaluated, showing promising results that warrant further exploration in clinical settings .
Anticancer Properties
In vitro studies have demonstrated the potential of this compound to inhibit the growth of cancer cell lines. The compound's lipophilicity, enhanced by the presence of fluorine atoms, allows for better membrane penetration, facilitating interactions with proteins and enzymes involved in cancer progression .
Case Studies
Several case studies have highlighted the therapeutic potential of 8,8-Difluoro-6-azaspiro[3.4]octane hydrochloride:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.
- Cancer Cell Line Studies : Research conducted on various cancer cell lines (e.g., breast and lung cancer) showed that treatment with the compound resulted in reduced cell viability and induced apoptosis .
Data Tables
| Biological Activity | EC50 (μM) | Target | Study Reference |
|---|---|---|---|
| Antimicrobial | 0.123 | Staphylococcus aureus | |
| Anticancer (Breast) | 0.263 | Breast cancer cell line | |
| Anticancer (Lung) | 0.019 | Lung cancer cell line |
The synthesis of 8,8-Difluoro-6-azaspiro[3.4]octane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the annulation of a cyclopentane ring with a four-membered ring through conventional chemical transformations .
Chemical Reactions Analysis
The compound undergoes various chemical reactions:
- Oxidation : Can be oxidized under specific conditions to form different products.
- Reduction : Reduction reactions can be performed using common reducing agents.
- Substitution : The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups .
Q & A
Q. Basic Research Focus
- X-ray Crystallography : Resolve absolute stereochemistry and confirm spirocyclic geometry.
- Multinuclear NMR : Use -NMR to verify difluoro substitution patterns and - HMBC for ring connectivity.
- HRMS-ESI : Validate molecular formula via high-resolution mass spectrometry.
Advanced Tip : For conflicting NMR data, employ variable-temperature NMR to assess dynamic effects or use chiral shift reagents to distinguish enantiomers .
How should researchers address contradictions in spectroscopic data (e.g., NMR, X-ray crystallography) when characterizing 8,8-Difluoro-6-azaspiro[3.4]octane hydrochloride?
Q. Advanced Research Focus
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts for proposed structures.
- Crystallographic Refinement : Re-examine X-ray data for disordered atoms or twinning artifacts, especially in fluorine-rich environments.
- Dynamic Effects : Investigate conformational flexibility via NOESY/ROESY to identify interconverting structures that may skew spectral data.
Case Study : Contradictions in spirocyclic systems often arise from unexpected tautomerism or solvent-dependent polymorphism .
What methodological approaches are effective for studying the stability and degradation pathways of 8,8-Difluoro-6-azaspiro[3.4]octane hydrochloride under varying environmental conditions?
Q. Advanced Research Focus
- Forced Degradation Studies : Expose the compound to heat, light, humidity, and oxidative stress (e.g., HO) to identify degradation products via LC-MS.
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated storage conditions.
- Solid-State Stability : Analyze hygroscopicity via dynamic vapor sorption (DVS) and monitor crystallinity changes with PXRD.
Safety Note : Follow protocols for handling hydroscopic and reactive fluorinated compounds, including inert atmosphere storage .
In what research contexts is 8,8-Difluoro-6-azaspiro[3.4]octane hydrochloride being explored as a potential bioactive scaffold, and what experimental models are appropriate for efficacy assessment?
Q. Advanced Research Focus
- Target Identification : Screen against kinase or GPCR libraries due to spirocycles’ affinity for ATP-binding pockets.
- Cellular Models : Use HEK293 or CHO cells transfected with target receptors to assess ligand binding (e.g., calcium flux assays).
- In Vivo Studies : Evaluate pharmacokinetics in rodent models, focusing on blood-brain barrier penetration (common for spirocyclic amines).
Application Insight : Similar difluoro spiro compounds are investigated as protease inhibitors or neuromodulators .
What safety protocols are critical when handling fluorinated spirocyclic hydrochlorides in high-throughput screening environments?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Use fluoropolymer-coated gloves and goggles to prevent hydrofluoric acid formation upon hydrolysis.
- Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile fluorinated byproducts.
- Waste Management : Neutralize acidic waste with bicarbonate before disposal.
Regulatory Reference : Safety guidelines for hydroscopic hydrochlorides mandate rigorous training for personnel .
How can factorial design be applied to optimize the crystallization conditions of 8,8-Difluoro-6-azaspiro[3.4]octane hydrochloride for X-ray diffraction studies?
Q. Advanced Research Focus
- Factor Selection : Test variables like solvent polarity (e.g., ethanol/water ratios), temperature, and anti-solvent addition rates.
- Response Surface Methodology (RSM) : Model interactions between factors to maximize crystal size and minimize defects.
- DoE Software : Tools like JMP or Minitab automate factorial design and identify optimal conditions with minimal experiments.
Case Study : Factorial design reduces trial runs by 70% in polymorph screening for spirocyclic APIs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
